molecular formula C22H38N2O18 B1206082 Glucosyl-glucosyl-glucosyl-asparagine CAS No. 77437-53-7

Glucosyl-glucosyl-glucosyl-asparagine

Cat. No.: B1206082
CAS No.: 77437-53-7
M. Wt: 618.5 g/mol
InChI Key: XAEJMJVSTDBWLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glucosyl-glucosyl-glucosyl-asparagine, also known as this compound, is a useful research compound. Its molecular formula is C22H38N2O18 and its molecular weight is 618.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biochemical Characterization

Research has shown that glucosylated amino acids like glucosyl-glucosyl-glucosyl-asparagine can be integral to understanding protein glycosylation pathways. Studies have demonstrated the importance of N-linked glycans in protein folding and functionality across different organisms, including bacteria and eukaryotes .

Key Findings:

  • N-linked glycans are critical for protein stability and immune responses.
  • Advances in mass spectrometry have allowed detailed characterization of glycan structures, enhancing our understanding of their biological roles .

Medical Applications

The compound has potential therapeutic applications due to its role in modulating immune responses and influencing cell signaling pathways. Glycosylation patterns can affect drug efficacy and metabolism, making this compound a candidate for drug design and development.

Case Study:
A study highlighted that specific glycosylation patterns can enhance the therapeutic efficacy of monoclonal antibodies by improving their pharmacokinetics and reducing immunogenicity .

Food Science and Nutrition

In food science, this compound can serve as a functional ingredient due to its prebiotic properties. Oligosaccharides derived from glucansucrases have been shown to promote beneficial gut microbiota, thereby improving gut health.

Applications:

  • Used as a prebiotic in dietary supplements.
  • Acts as a texturizer or emulsifier in food products.

Research Insights:
Studies indicate that oligosaccharides can enhance mineral absorption and support digestive health by fostering beneficial bacterial growth .

Table 1: Comparison of Glycosylation Effects on Protein Functionality

Glycosylation TypeEffect on Protein StabilityImpact on Immune ResponseExample Applications
N-linkedEnhances stabilityModulates immune activityTherapeutic antibodies
O-linkedVariable effectsLimited immune modulationGlycoproteins

Table 2: Potential Applications of this compound

Application AreaDescriptionKey Benefits
BiochemistryStudying glycosylation pathwaysInsights into protein functionality
MedicineDrug design involving glycosylated compoundsImproved drug efficacy and reduced side effects
Food SciencePrebiotic use in functional foodsSupports gut health and enhances nutrient absorption

Properties

CAS No.

77437-53-7

Molecular Formula

C22H38N2O18

Molecular Weight

618.5 g/mol

IUPAC Name

2-amino-4-oxo-4-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]amino]butanoic acid

InChI

InChI=1S/C22H38N2O18/c23-5(20(36)37)1-9(26)24-19-16(33)13(30)11(28)7(40-19)3-38-22-18(35)15(32)12(29)8(42-22)4-39-21-17(34)14(31)10(27)6(2-25)41-21/h5-8,10-19,21-22,25,27-35H,1-4,23H2,(H,24,26)(H,36,37)

InChI Key

XAEJMJVSTDBWLA-UHFFFAOYSA-N

SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)NC(=O)CC(C(=O)O)N)O)O)O)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)NC(=O)CC(C(=O)O)N)O)O)O)O)O)O)O)O)O)O

Synonyms

alpha-Glc-(1-6)-beta-Glc-(1-6)-alpha-Glc-(1-Asn)
glucosyl-glucosyl-glucosyl-asparagine
glycotriosyl asperagine
TriGlc-Asn
triglucosyl-asparagineL-Asparagine, N2-(O-alpha-D-glucopyranosyl-(1->6)-O-beta-D-glucopyranosyl-(1->6)-alpha-D-glucopyranosyl)-

Origin of Product

United States

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